1-(2,3,4-trichlorophenyl)ethan-1-ol
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Overview
Description
1-(2,3,4-Trichlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7Cl3O It is characterized by the presence of a trichlorophenyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trichlorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3,4-trichlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-(2,3,4-trichlorophenyl)ethanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3,4-trichlorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(2,3,4-trichlorophenyl)ethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trichlorophenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 1-(2,3,4-Trichlorophenyl)ethanone.
Reduction: 1-(2,3,4-Trichlorophenyl)ethane.
Substitution: 1-(2,3,4-Trichlorophenyl)ethyl chloride.
Scientific Research Applications
1-(2,3,4-Trichlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its trichlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2,3,4-Trichlorophenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(2,4,6-Trichlorophenyl)ethan-1-ol: This compound has chlorine atoms at different positions on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(2,3,5-Trichlorophenyl)ethan-1-ol: The different substitution pattern affects the compound’s physical properties and interactions with other molecules.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical behavior and potential applications. The presence of chlorine atoms at the 2, 3, and 4 positions on the phenyl ring provides distinct steric and electronic effects, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
168482-77-7 |
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Molecular Formula |
C8H7Cl3O |
Molecular Weight |
225.5 |
Purity |
95 |
Origin of Product |
United States |
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